molecular formula C7H11NO3 B045667 3-(5-Oxopyrrolidin-2-yl)propanoic acid CAS No. 7766-86-1

3-(5-Oxopyrrolidin-2-yl)propanoic acid

Cat. No.: B045667
CAS No.: 7766-86-1
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-UHFFFAOYSA-N
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Description

3-(5-Oxopyrrolidin-2-yl)propanoic acid is a chemical compound with the molecular formula C7H11NO3. It is also known by other names such as 2-Pyrrolidinepropanoic acid, 5-oxo- and 3-(5-Oxo-2-pyrrolidinyl)propanoic acid . This compound is characterized by a pyrrolidine ring with a ketone group at the 5-position and a propanoic acid group at the 3-position.

Preparation Methods

The synthesis of 3-(5-Oxopyrrolidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with succinic anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Oxopyrrolidin-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Oxopyrrolidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(5-Oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group at the 5-position and the propanoic acid group at the 3-position play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

3-(5-Oxopyrrolidin-2-yl)propanoic acid can be compared with other similar compounds such as:

  • 3-(5-Oxo-2-pyrrolidinyl)propionic acid
  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(2-Oxopyrrolidin-1-yl)propanoic acid

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of a pyrrolidine ring, a ketone group, and a propanoic acid group, which confer distinct chemical and biological properties .

Biological Activity

3-(5-Oxopyrrolidin-2-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO3C_7H_{11}NO_3, with a molecular weight of approximately 157.17 g/mol. The compound features a pyrrolidine ring substituted with a ketone group at the 5-position and a propanoic acid moiety at the 3-position. This unique structure contributes to its reactivity and interactions with biological targets.

The mechanism of action of this compound primarily involves its interaction with specific biomolecules, which can lead to various biological effects. The ketone and carboxylic acid functionalities are crucial in influencing binding affinities and biological responses. Research has indicated that these interactions may impact several biological pathways, particularly those related to neurology and metabolic disorders.

Biological Activities

Research into the biological activities of this compound has identified several key areas:

Antioxidant Activity

Studies have shown that derivatives of oxopyrrolidine compounds exhibit significant antioxidant properties. For example, compounds containing free carboxylic moieties have demonstrated strong reducing power in assays, suggesting potential applications in oxidative stress-related conditions .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies using A549 human lung adenocarcinoma cell lines revealed that certain derivatives exhibit cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. Notably, compounds with specific structural modifications showed enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various strains of bacteria, including multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance antimicrobial efficacy .

Case Study 1: Anticancer Properties

In a study focusing on the anticancer activity of novel 5-oxopyrrolidine derivatives, researchers tested various compounds on A549 cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents for lung cancer treatment. The most potent compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

CompoundIC50 (µM)Selectivity Ratio (Cancer/Normal Cells)
Compound A154
Compound B302
Compound C105

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of oxopyrrolidine derivatives against resistant bacterial strains. The findings revealed that certain compounds exhibited minimal inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as novel antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
Compound D8S. aureus
Compound E16K. pneumoniae
Compound F4P. aeruginosa

Properties

IUPAC Name

3-(5-oxopyrrolidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJIXVKDCZBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404559
Record name 3-(5-Oxopyrrolidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-86-1
Record name 3-(5-Oxopyrrolidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-oxopyrrolidin-2-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension (partial solution) of 25 g of dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (III) in 150 ml of deionized water is treated with 0.1 ml of concentrated hydrochloric acid. The mixture is heated to reflux (100° C.) for 80 hours. Charcoal (0.5 g) is added and the mixture is filtered through filter aid. The solution is concentrated at reduced pressure, the 5-oxo-2-pyrrolidinepropanoic acid crystallizes and is isolated by filtration. After drying in vacuo the 5-oxo-2-pyrrolidinepropanoic acid has a melting point of 125°-127° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In accordance with the present invention an improved process for preparing dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione comprises the steps of first catalytically hydrogenating a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid in the presence of a tertiary lower alkyl amine to produce 5-oxo-2-pyrrolidinepropanoic acid, and thereafter heating the 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent to form dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a process for preparing dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione comprising the steps of catalytically hydrogenating an ester of 4-(hydroxyimino)heptanedioic acid and subsequently cyclizing the resulting product to dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, the improvement comprises reacting an alcoholic solution of a mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid, wherein lower alkyl comprises from one to three carbon atoms, with hydrogen gas at a temperature of about 60° C. in the presence of rhodium/alumina catalyst and a tertiary lower alkyl amine, wherein said lower alkyl amine comprises from three to nine carbon atoms, to produce 5-oxo-2-pyrrolidinepropanoic acid; and thereafter heating said 5-oxo-2-pyrrolidinepropanoic acid in the presence of a cyclizing agent selected from acetic anhydride, 2,2,6-trimethyl-1,3-dioxen-4-one, and diketene at a temperature of about 90° C. to produce dihydro-1H-pyrrolizine-3,5(2H,6H)-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mono(lower alkyl) ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-(hydroxyimino)heptanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
[Compound]
Name
lower alkyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 2
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 3
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 4
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 5
3-(5-Oxopyrrolidin-2-yl)propanoic acid
Reactant of Route 6
3-(5-Oxopyrrolidin-2-yl)propanoic acid

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